![molecular formula C16H22N2O6 B13884511 Ethyl 4-[4-(acetylamino)-3-nitrophenoxy]-2,2-dimethylbutanoate](/img/structure/B13884511.png)
Ethyl 4-[4-(acetylamino)-3-nitrophenoxy]-2,2-dimethylbutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-[4-(acetylamino)-3-nitrophenoxy]-2,2-dimethylbutanoate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an ethyl ester group, an acetylamino group, and a nitrophenoxy group attached to a dimethylbutanoate backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[4-(acetylamino)-3-nitrophenoxy]-2,2-dimethylbutanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Acetylation: The addition of an acetyl group to the amino group.
Esterification: The formation of the ethyl ester group.
Coupling: The final coupling of the nitrophenoxy and acetylamino groups to the dimethylbutanoate backbone.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-[4-(acetylamino)-3-nitrophenoxy]-2,2-dimethylbutanoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The acetylamino group can be hydrolyzed to form the corresponding amine.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Acidic or basic hydrolysis conditions can be employed for ester hydrolysis.
Major Products
Oxidation: Formation of amino derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of carboxylic acid derivatives.
Aplicaciones Científicas De Investigación
Ethyl 4-[4-(acetylamino)-3-nitrophenoxy]-2,2-dimethylbutanoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethyl 4-[4-(acetylamino)-3-nitrophenoxy]-2,2-dimethylbutanoate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The acetylamino group may also play a role in modulating biological activity by interacting with enzymes and receptors.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 4-[4-(acetylamino)phenyl]-2-amino-3-thiophenecarboxylate
- Ethyl 2-(acetylamino)-4-(4-ethylphenyl)-3-thiophenecarboxylate
- Ethyl 2-[4-(acetylamino)phenoxy]-2-methylpropanoate
Uniqueness
Ethyl 4-[4-(acetylamino)-3-nitrophenoxy]-2,2-dimethylbutanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C16H22N2O6 |
|---|---|
Peso molecular |
338.36 g/mol |
Nombre IUPAC |
ethyl 4-(4-acetamido-3-nitrophenoxy)-2,2-dimethylbutanoate |
InChI |
InChI=1S/C16H22N2O6/c1-5-23-15(20)16(3,4)8-9-24-12-6-7-13(17-11(2)19)14(10-12)18(21)22/h6-7,10H,5,8-9H2,1-4H3,(H,17,19) |
Clave InChI |
FQOMXRBHTFILDJ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C)(C)CCOC1=CC(=C(C=C1)NC(=O)C)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


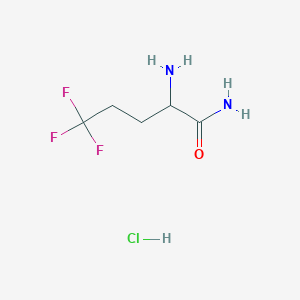
![N-[1-(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-yl]acetamide](/img/structure/B13884436.png)
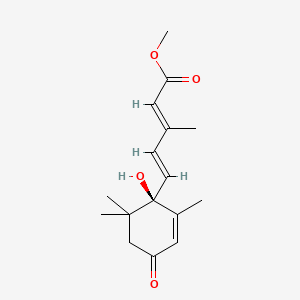

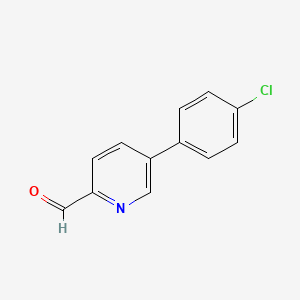
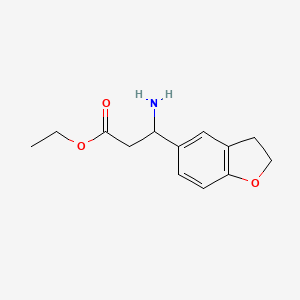
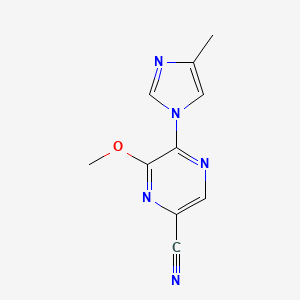
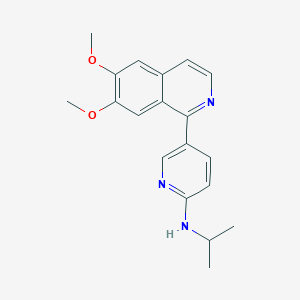
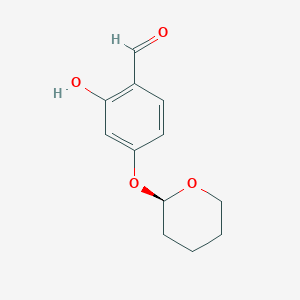
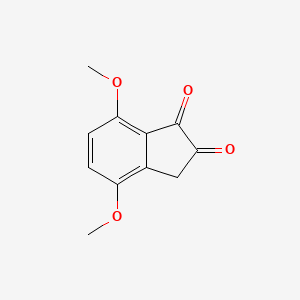
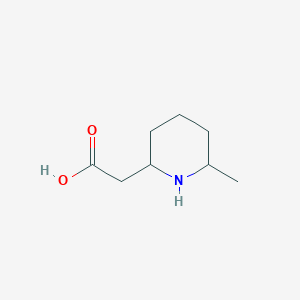

![N-phenyl-N-(4-triphenylsilylphenyl)-4-[4-(N-(4-triphenylsilylphenyl)anilino)phenyl]aniline](/img/structure/B13884502.png)
![ethyl (1R,2R,5S)-3,8-diazabicyclo[3.2.1]octane-2-carboxylate;dihydrochloride](/img/structure/B13884504.png)
